10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one
Overview
Description
10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one is a chemical compound that has gained significant attention in scientific research over the years. This compound is known for its potential use in the development of new drugs for the treatment of various diseases. In
Scientific Research Applications
Chemical Reactions and Synthesis
- Formation of Quinolones : Research indicates that compounds related to 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one are used in the formation of quinolones. These quinolones are produced via ring contraction reactions, as seen in the treatment of related derivatives with specific reagents like sodium hydride (Terada et al., 1973).
Structural Studies
- Molecular Structure Analysis : Compounds similar to 10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one have been subject to structural analyses, revealing specific conformational features and hybridization properties. These studies provide insights into their molecular geometry and interactions (Ribár et al., 1992).
Synthesis of Novel Compounds
- Derivative Synthesis : Research has explored the synthesis of various derivatives and related compounds. This includes the creation of compounds with unique heterocyclic ring systems and distinct molecular properties (Mckenney & Castle, 1987).
- Psychotropic Agent Synthesis : Studies have also focused on synthesizing potential psychotropic agents from related compounds, showcasing the versatility of these chemicals in creating diverse molecular structures (Orzalesi et al., 1977).
Pharmacological Research
- Dopamine Antagonists : Investigations into 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related dibenzoquinolizines, which share structural similarities with the compound , have been conducted to assess their potential as D1 dopamine antagonists. This research is crucial in understanding the pharmacological applications of these compounds (Minor et al., 1994).
properties
IUPAC Name |
10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBQUGZPVVXJT-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-1-((3S)-3-hydroxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo(a)quinolizin-4-one | |
CAS RN |
143943-72-0 | |
Record name | RO-41-3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-41-3290 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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